methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate
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Overview
Description
Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent sulfonylation. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: This compound shares the benzoate ester and pyrrolidine ring but lacks the sulfonyl groups, resulting in different chemical properties and reactivity.
Methyl 4-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}benzoate: Another structurally similar compound with different functional groups, leading to distinct applications and reactivity.
Uniqueness
Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is unique due to the presence of both sulfonyl and pyrrolidine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXCOYMSIPKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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